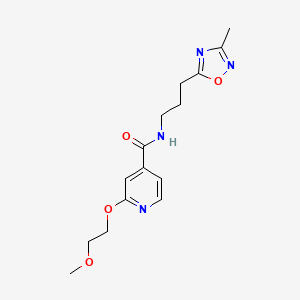
2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide, also referred to by its CAS number 2034431-13-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O4 with a molecular weight of 292.29 g/mol. Its structure features a methoxyethoxy group and a 1,2,4-oxadiazole moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 2034431-13-3 |
| Molecular Formula | C13H16N4O4 |
| Molecular Weight | 292.29 g/mol |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, particularly focusing on its antineoplastic (anti-cancer), anti-inflammatory, and antimicrobial properties.
Antineoplastic Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antitumor activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that derivatives with oxadiazole structures can reduce levels of TNF-alpha and IL-6 in macrophages . This suggests a mechanism by which the compound may exert protective effects in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A derivative exhibiting structural similarities was tested in clinical trials for breast cancer treatment. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group .
- Inflammation Model : In a murine model of arthritis, administration of an oxadiazole derivative led to reduced joint swelling and pain relief, correlating with decreased levels of inflammatory markers in serum .
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects against Staphylococcus aureus showed that the oxadiazole-containing compounds had an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL, indicating potent activity .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : Inhibition of key inflammatory cytokines through downregulation of NF-kB signaling.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-11-18-13(23-19-11)4-3-6-17-15(20)12-5-7-16-14(10-12)22-9-8-21-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQOIBEGZYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














